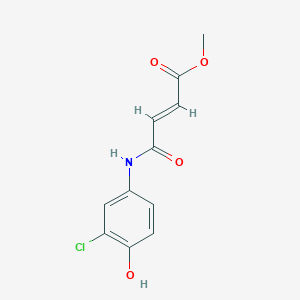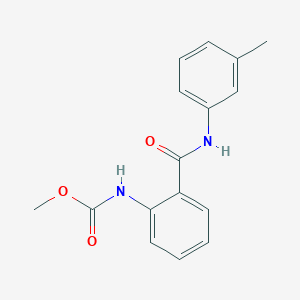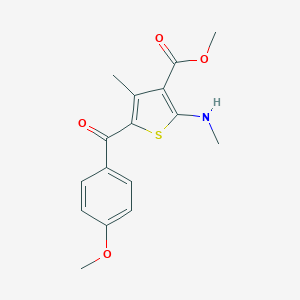![molecular formula C27H27N3O3 B281987 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoic acid, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in a wide range of physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases.
作用機序
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid works by binding to the active site of MMPs and blocking their activity. MMPs are zinc-dependent proteases that cleave various extracellular matrix components, including collagen, elastin, and proteoglycans. By inhibiting MMP activity, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid can prevent the degradation of extracellular matrix components and reduce the invasive and metastatic potential of cancer cells. In addition, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid can also reduce inflammation by inhibiting the activity of MMPs that contribute to the breakdown of the extracellular matrix in inflamed tissues.
Biochemical and Physiological Effects:
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has been shown to have a wide range of biochemical and physiological effects. In addition to its MMP-inhibiting activity, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid can also inhibit the activity of other enzymes, such as cathepsins and trypsin. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has also been shown to induce apoptosis (programmed cell death) in cancer cells and reduce angiogenesis (the formation of new blood vessels) in tumors. In animal models of arthritis, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has been shown to reduce the severity of joint damage and inflammation.
実験室実験の利点と制限
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has several advantages for lab experiments, including its potency, selectivity, and availability. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid is a potent MMP inhibitor with nanomolar inhibitory activity against various MMPs. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid is also relatively selective for MMPs compared to other proteases, which reduces the risk of off-target effects. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid is commercially available and can be easily obtained for lab experiments.
However, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid also has some limitations for lab experiments. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, which can affect its bioavailability and pharmacokinetics. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid can also interact with other proteins and enzymes in the cell, which can complicate the interpretation of experimental results. Finally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has not been extensively studied in clinical trials, which limits its potential therapeutic applications in humans.
将来の方向性
There are several future directions for the study of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid. First, further studies are needed to elucidate the molecular mechanisms of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid in cancer and other diseases. Second, the development of more selective and potent MMP inhibitors could improve the efficacy and safety of MMP inhibition as a therapeutic strategy. Third, the combination of MMP inhibitors with other anticancer agents could enhance the therapeutic effects and reduce the risk of drug resistance. Finally, the clinical evaluation of MMP inhibitors, including 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid, in human trials could provide valuable insights into their potential therapeutic applications.
合成法
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid can be synthesized by the reaction of 4-(4-aminophenyl)piperazine with benzyl bromide, followed by coupling with the appropriate carboxylic acid and subsequent cyclization. The synthesis of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has been reported in several research articles, and the compound has been synthesized using different methods with varying yields and purities.
科学的研究の応用
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases. As a potent MMP inhibitor, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid can block the activity of various MMPs, which are overexpressed in many types of cancer and contribute to tumor growth, invasion, and metastasis. In preclinical studies, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has shown promising results in inhibiting tumor growth and metastasis in animal models of breast cancer, prostate cancer, and melanoma.
In addition to cancer, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has also been studied for its potential therapeutic applications in arthritis. MMPs play a crucial role in the degradation of extracellular matrix components in cartilage, leading to the destruction of joint tissues in arthritis. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid has been shown to inhibit MMP activity in cartilage and reduce the severity of joint damage in animal models of arthritis.
特性
分子式 |
C27H27N3O3 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(E)-4-[4-(4-benzylpiperazin-1-yl)anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C27H27N3O3/c31-26(19-25(27(32)33)22-9-5-2-6-10-22)28-23-11-13-24(14-12-23)30-17-15-29(16-18-30)20-21-7-3-1-4-8-21/h1-14,19H,15-18,20H2,(H,28,31)(H,32,33)/b25-19+ |
InChIキー |
GQWYRJOLGQCUMY-NCELDCMTSA-N |
異性体SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)/C=C(\C4=CC=CC=C4)/C(=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
正規SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)

![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)



methanone](/img/structure/B281925.png)
